molecular formula C12H21N3O4S2 B2821340 4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole CAS No. 1448130-91-3

4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole

Cat. No.: B2821340
CAS No.: 1448130-91-3
M. Wt: 335.44
InChI Key: FRLJOIHUNYSDCF-UHFFFAOYSA-N
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Description

4-((3-(tert-Butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole is a substituted imidazole derivative characterized by two sulfonyl groups: one attached to a pyrrolidine ring bearing a tert-butylsulfonyl substituent and the other linked to the 1-methylimidazole core. This structural motif places it within a broader class of imidazole-based compounds known for their versatility in medicinal chemistry and materials science . The dual sulfonyl groups may also influence solubility and crystallinity, as seen in related imidazole derivatives with polar substituents .

Properties

IUPAC Name

4-(3-tert-butylsulfonylpyrrolidin-1-yl)sulfonyl-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4S2/c1-12(2,3)20(16,17)10-5-6-15(7-10)21(18,19)11-8-14(4)9-13-11/h8-10H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLJOIHUNYSDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CN(C=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

    Introduction of the tert-Butylsulfonyl Group: The tert-butylsulfonyl group is introduced via sulfonylation, using reagents like tert-butylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction involving a 1,2-diamine and a suitable aldehyde or ketone.

    Coupling of the Pyrrolidine and Imidazole Rings: The final step involves coupling the pyrrolidine and imidazole rings through a sulfonylation reaction, using reagents like sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Structural Features and Reactivity Hotspots

The compound contains two sulfonyl groups and an imidazole ring, which dictate its reactivity:

  • Tert-butylsulfonyl-pyrrolidine : A bulky, electron-withdrawing group that may sterically hinder reactions at the pyrrolidine nitrogen.

  • Imidazole-linked sulfonyl group : The imidazole ring (with a methyl substituent) is susceptible to electrophilic substitution and coordination.

Nucleophilic Substitution at Sulfonyl Centers

Sulfonyl groups are electrophilic and can undergo nucleophilic attack. For example:

  • Reaction with amines :
    The sulfonyl group may react with primary or secondary amines to form sulfonamides.
    Example :
    Reaction with ethylamine could yield a sulfonamide derivative:

    Compound+NH2CH2CH34-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-N-ethyl-1-methyl-1H-imidazole\text{Compound} + \text{NH}_2\text{CH}_2\text{CH}_3 \rightarrow \text{4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-N-ethyl-1-methyl-1H-imidazole}

    Similar reactions are noted in the synthesis of sulfonamide-imidazole derivatives (e.g., CID 20105444 , ).

  • Solvolysis :
    Under acidic or basic conditions, sulfonyl groups may hydrolyze, though tert-butyl groups are typically stable. For instance, the sulfonamide bridge between pyrrolidine and imidazole might cleave under strong acidic hydrolysis.

Electrophilic Substitution on the Imidazole Ring

The imidazole ring’s electron-deficient nature (due to sulfonyl groups) directs electrophilic attacks to specific positions:

  • Halogenation :
    Bromination or chlorination could occur at the less hindered positions (e.g., C-5 of the imidazole).
    Example :
    Reaction with N-bromosuccinimide (NBS) in DMF may yield a 5-bromo derivative.

  • Nitration :
    Nitration at C-2 or C-4 positions is plausible under mixed acid conditions.

Coordination with Metal Ions

The imidazole nitrogen can act as a ligand for metal ions (e.g., Cu²⁺, Zn²⁺), forming coordination complexes. This property is leveraged in catalysis and medicinal chemistry ( , ).

Desulfonation

Desulfonation of the tert-butylsulfonyl group (via NaOH/MeOH) could yield a pyrrolidine intermediate, enabling further functionalization ( , ).

Cross-Coupling Reactions

The imidazole ring may participate in Suzuki-Miyaura or Ullmann-type cross-couplings if halogenated, though the electron-withdrawing sulfonyl groups might reduce reactivity.

Experimental Data from Analogous Compounds

Reaction TypeConditionsYield (%)Reference
Sulfonamide Formation Amine + sulfonyl chloride, CH₂Cl₂72–85 ,
Desulfonation NaOH/MeOH, 70°C96
N-Methylation NaH, CH₃I, THF95
Halogenation NBS, DMF, 0°C65

Functional Group Compatibility

  • Stability : The tert-butylsulfonyl group is stable under mild acidic/basic conditions but may degrade under prolonged heating or strong bases.

  • Sensitivity : The imidazole ring is susceptible to oxidation; reactions requiring harsh oxidizing agents should be avoided.

Scientific Research Applications

Antibacterial Activity

Research has indicated that imidazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The antibacterial activity of synthesized derivatives can be evaluated using standard methods such as the agar cup borer method, with reference drugs like amikacin and chloramphenicol used for comparison .

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli20
Compound BP. aeruginosa18
Compound CS. aureus22

Anti-inflammatory Properties

Imidazole derivatives have also been investigated for their anti-inflammatory effects. The synthesis of novel imidazole compounds has been linked to reduced inflammation in various models, suggesting potential therapeutic use in treating inflammatory diseases .

Antitubercular Activity

The compound's structure suggests potential activity against Mycobacterium tuberculosis. Studies have synthesized related imidazole derivatives, evaluating their efficacy against this pathogen using standard protocols, with some derivatives showing inhibition percentages comparable to established treatments like rifampicin .

CompoundInhibition % (vs. Rifampicin)
Compound D50%
Compound E34%
Rifampicin>98%

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of imidazole derivatives similar to 4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole:

  • Brahmbhatt et al. reported on the synthesis of various imidazole-containing compounds and their antibacterial activities against multiple strains, emphasizing the importance of structural modifications in enhancing efficacy .
  • Amini et al. focused on the anti-tubercular activity of synthesized imidazoles, demonstrating significant inhibition against Mycobacterium tuberculosis strains, suggesting a promising avenue for new tuberculosis therapies .

Mechanism of Action

The mechanism by which 4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole exerts its effects likely involves interactions with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dual sulfonyl architecture. Below is a comparative analysis with structurally related imidazole and heterocyclic derivatives:

Compound Key Substituents Functional Impact Reference
4-((3-(tert-Butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole Dual sulfonyl (pyrrolidine and imidazole), tert-butyl group High electron-withdrawing capacity; potential for strong hydrogen bonding
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole Sulfinyl group, benzimidazole core Reduced oxidation state (sulfinyl) increases reactivity; lower polarity than sulfonyl
4-[(tert-Butoxy-S-alanyl)carbonyl]-1H-imidazole derivatives (e.g., 5{29}–5{33}) tert-Butoxy carbonyl, aminoacyl groups Enhanced lipophilicity; tert-butoxy acts as a protecting group for carboxylates
4-({4-[(tert-Butoxy)carbonyl]piperazinyl}carbonyl)-1H-imidazole Piperazinyl carbonyl, tert-butoxy group Improved solubility in polar solvents; potential for peptide-like interactions
tert-Butyl 4-formyl-1H-imidazole-1-carboxylate Carbamate-protected imidazole, formyl group Carbamate stabilizes the imidazole ring; formyl enables further functionalization

Research Implications

Further studies should explore its pharmacokinetic profile and synthetic scalability relative to analogs like sulfinyl-benzimidazoles or tert-butoxycarbonyl-imidazoles .

Q & A

What are the recommended synthetic routes for 4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole?

Basic Research Question
The synthesis typically involves multi-step reactions starting with the functionalization of pyrrolidine and imidazole cores. A common approach is the sequential introduction of sulfonyl groups via nucleophilic substitution. For example:

  • Step 1: React 3-(tert-butylsulfonyl)pyrrolidine with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine or pyridine) to introduce the second sulfonyl group .
  • Step 2: Couple the resulting intermediate with 1-methyl-1H-imidazole using a catalyst like DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane .
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the final product. Reported yields for analogous compounds range from 40–60% .

How can the molecular structure of this compound be rigorously characterized?

Basic Research Question
A combination of spectroscopic and crystallographic methods is essential:

  • Spectroscopy:
    • ¹H/¹³C NMR: Identify protons and carbons adjacent to sulfonyl groups (e.g., pyrrolidine CH₂ near SO₂ resonates at δ ~3.5–4.0 ppm) .
    • IR: Confirm sulfonyl (S=O) stretches at ~1150–1350 cm⁻¹ and imidazole C-N stretches at ~1600 cm⁻¹ .
  • X-ray Crystallography: Use SHELX software for structure refinement. The tert-butylsulfonyl group often induces steric strain, visible in distorted pyrrolidine ring geometry .

What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

Advanced Research Question
SAR studies require systematic modification of functional groups and computational modeling:

  • Functional Group Variation: Replace the tert-butylsulfonyl group with smaller substituents (e.g., methylsulfonyl) to assess steric effects on biological activity .
  • Computational Methods:
    • Docking Studies: Use AutoDock Vina to predict binding modes with target enzymes (e.g., cytochrome P450).
    • QSAR Models: Apply Catalyst software to generate 3D pharmacophore models, focusing on sulfonyl and imidazole moieties as key interaction sites .
  • Validation: Compare predicted activity with in vitro assays (e.g., MIC values against Candida spp.) to resolve discrepancies .

How can contradictions between computational predictions and experimental biological activity data be resolved?

Advanced Research Question
Discrepancies often arise from solvation effects or conformational flexibility:

  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to identify dominant conformers not captured in static docking .
  • Free Energy Perturbation (FEP): Calculate binding free energy differences for alternative tautomers of the imidazole ring .
  • Experimental Cross-Check: Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and validate computational models .

What experimental designs are optimal for evaluating its potential as an enzyme inhibitor?

Advanced Research Question
Focus on enzyme kinetics and mechanistic studies:

  • Enzyme Assays: Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) to monitor inhibition in real-time. IC₅₀ values can be derived from dose-response curves .
  • Mechanistic Probes:
    • Pre-incubate the compound with NADPH in microsomal fractions to assess metabolic stability .
    • Use site-directed mutagenesis (e.g., CYP450 mutants) to identify key residues interacting with the sulfonyl groups .
  • Data Analysis: Apply nonlinear regression (GraphPad Prism) to determine inhibition constants (Kᵢ) and mode of inhibition (competitive/uncompetitive) .

How does the tert-butylsulfonyl group influence the compound’s reactivity and stability?

Advanced Research Question
The tert-butylsulfonyl moiety impacts both steric and electronic properties:

  • Steric Effects: X-ray data show that the bulky tert-butyl group restricts rotation around the pyrrolidine-sulfonyl bond, stabilizing a specific conformation .
  • Electronic Effects: The electron-withdrawing sulfonyl group decreases electron density on the adjacent pyrrolidine nitrogen, reducing nucleophilicity and altering reaction pathways .
  • Stability Studies: Conduct accelerated degradation tests (40°C, 75% RH for 4 weeks) with HPLC monitoring. Sulfonyl groups generally enhance hydrolytic stability compared to esters .

What methodologies are recommended for resolving ambiguous NMR signals in this compound?

Advanced Research Question
Ambiguities arise from overlapping peaks or dynamic processes:

  • 2D NMR: Use HSQC and HMBC to assign quaternary carbons and protons in crowded regions (e.g., pyrrolidine CH₂ near sulfonyl groups) .
  • Variable Temperature NMR: Perform experiments at 25°C and −40°C to slow conformational exchange, splitting broad singlets into distinct peaks .
  • DFT Calculations: Optimize the structure at the B3LYP/6-311+G(d,p) level and compute chemical shifts with GIAO (Gauge-Independent Atomic Orbital) method. Compare with experimental data .

How can researchers design derivatives to improve metabolic stability without compromising activity?

Advanced Research Question
Strategies include bioisosteric replacement and prodrug approaches:

  • Bioisosteres: Replace the tert-butyl group with trifluoromethyl or cyclopropylsulfonyl moieties to maintain steric bulk while enhancing metabolic resistance .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetoxymethyl esters) at the imidazole nitrogen to improve membrane permeability .
  • In Vitro Screening: Use liver microsomes (human and rodent) to compare metabolic half-lives (t₁/₂) of derivatives. Prioritize compounds with t₁/₂ > 60 minutes .

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